molecular formula C9H7ClFN B1350552 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile CAS No. 261762-95-2

6-Chloro-2-Fluoro-3-Methylphenylacetonitrile

Cat. No.: B1350552
CAS No.: 261762-95-2
M. Wt: 183.61 g/mol
InChI Key: CLBCEUZXYYSRHL-UHFFFAOYSA-N
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Description

6-Chloro-2-Fluoro-3-Methylphenylacetonitrile is an organic compound with the molecular formula C9H7ClFN. It is a derivative of phenylacetonitrile, characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile typically involves the reaction of 6-Chloro-2-Fluoro-3-Methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group, forming the desired acetonitrile compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-Fluoro-3-Methylphenylacetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can be substituted with other nucleophiles under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide (NaCN), DMSO or DMF as solvents, reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether as solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Various substituted acetonitriles.

    Reduction: Corresponding amines.

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

6-Chloro-2-Fluoro-3-Methylphenylacetonitrile is utilized in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving nitrile groups.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The nitrile group can participate in various biochemical pathways, leading to the formation of active metabolites or intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-Fluoro-3-Methylphenylacetonitrile
  • 4-Chloro-2-Fluoro-3-Methylphenylacetonitrile
  • 6-Chloro-2-Fluoro-4-Methylphenylacetonitrile

Uniqueness

6-Chloro-2-Fluoro-3-Methylphenylacetonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, where specific reactivity and selectivity are required.

Properties

IUPAC Name

2-(6-chloro-2-fluoro-3-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN/c1-6-2-3-8(10)7(4-5-12)9(6)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBCEUZXYYSRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378645
Record name 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-95-2
Record name 6-Chloro-2-fluoro-3-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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